

Selachyl Alcohol: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Selachyl alcohol*

Cat. No.: *B116593*

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Abstract

This technical guide provides a comprehensive overview of **selachyl alcohol**, a naturally occurring mono-oleyl glyceryl ether with significant biological activities. This document details its chemical identity, including its CAS number and IUPAC nomenclature, and explores its roles as an antihypertensive agent and a key intermediate in ether lipid metabolism. In-depth experimental protocols for its synthesis, extraction from natural sources, and quantitative analysis are provided to support researchers in the fields of pharmacology, biochemistry, and drug development. Furthermore, this guide illustrates the known biosynthetic pathway of **selachyl alcohol** and proposes a logical workflow for investigating its mechanism of action.

Introduction

Selachyl alcohol, a member of the alkylglycerol class of ether lipids, has garnered increasing interest within the scientific community due to its diverse biological functions. Primarily found in the liver oil of deep-sea sharks, **selachyl alcohol** and its related compounds, such as batyl and chimyl alcohols, are integral components of cellular membranes and are involved in various physiological processes.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a consolidated source of information on the chemical properties, biological significance, and experimental methodologies related to **selachyl alcohol**. The content is structured to provide both foundational knowledge and practical guidance for laboratory investigation.

Chemical Identification and Properties

Selachyl alcohol is chemically defined as a monoether of glycerol and oleyl alcohol. Its unique structure, featuring an ether linkage, renders it resistant to saponification.

Table 1: Chemical Identifiers and Properties of **Selachyl Alcohol**

Property	Value	Reference
CAS Number	593-31-7 (racemic)	[1]
IUPAC Name	3-[(Z)-octadec-9-enoxy]propane-1,2-diol	[2]
Synonyms	α -Oleyl glyceryl ether, 1-O-(9Z-Octadecenyl)-rac-glycerol	[2]
Molecular Formula	C ₂₁ H ₄₂ O ₃	
Molecular Weight	342.56 g/mol	[2]
Appearance	Colorless oil	[1]
Melting Point	5.5–7.5 °C	[1]
Boiling Point	145–146 °C at 0.5 mmHg	[1]

Biological Significance and Therapeutic Potential

Selachyl alcohol exhibits a range of biological activities, with its antihypertensive and anti-metastatic properties being of particular interest.

Antihypertensive Effects

Selachyl alcohol has been identified as an orally active antihypertensive agent.[3] Its mechanism of action is reported to be similar to that of the antihypertensive neutral renomedullary lipid (ANRL).[4] A key characteristic of its antihypertensive activity is the requirement for hepatic activation, as its effects are not observed in the absence of liver circulation. While the precise signaling pathway remains to be fully elucidated, this dependency

on liver metabolism suggests that a metabolite of **selachyl alcohol** is the active hypotensive compound.

Anti-Metastatic and Anti-Angiogenic Properties

As a component of shark liver oil, which has been traditionally used in treating various ailments, **selachyl alcohol** has demonstrated the ability to reduce lung metastasis in preclinical models. [5] Furthermore, synthetic analogues of **selachyl alcohol** have been shown to possess anti-angiogenic and cytotoxic effects, suggesting a potential role in cancer therapy.[5] These analogues have been observed to inhibit the chemotactic migration of endothelial cells induced by vascular endothelial growth factor (VEGF).[5]

Role in Ether Lipid Metabolism

Selachyl alcohol is a crucial intermediate in the biosynthesis of ether lipids, particularly plasmalogens. Plasmalogens are a class of phospholipids containing a vinyl-ether bond at the sn-1 position of the glycerol backbone and are abundant in the membranes of various tissues, including the brain and heart. They are known to be involved in protecting cells against oxidative stress, modulating membrane fluidity, and participating in cell signaling.

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and analysis of **selachyl alcohol**, compiled from various sources to offer practical guidance for laboratory work.

Chemoenzymatic Synthesis of Selachyl Alcohol

This protocol describes a two-step chemoenzymatic approach for the synthesis of **selachyl alcohol**, offering high regioselectivity.

Materials:

- (Z)-Octadec-9-en-1-ol (Oleyl alcohol)
- Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
- Sodium hydride (NaH), 60% dispersion in mineral oil

- Tetrahydrofuran (THF), anhydrous
- Oleyl mesylate
- Dowex 50WX8 resin (H⁺ form)
- Methanol
- Dichloromethane
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Lipase (e.g., *Candida antarctica* lipase B - CALB)
- Vinyl acetate

Procedure:

- Synthesis of 1-O-(9Z-Octadecenyl)-sn-glycerol (**Selachyl Alcohol**):
 - Step 1: Synthesis of Oleyl-solketal: To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add solketal (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. Cool the reaction to 0 °C and add oleyl mesylate (1.1 eq) in THF. Stir the reaction at room temperature overnight. Quench the reaction by the slow addition of water. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
 - Step 2: Deprotection to **Selachyl Alcohol**: Dissolve the purified oleyl-solketal in methanol. Add Dowex 50WX8 resin and stir the mixture at room temperature. Monitor the reaction by TLC until completion. Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure to yield **selachyl alcohol**.

- Enzymatic Acylation for Derivatization (Example):
 - Dissolve **selachyl alcohol** (1.0 eq) in an appropriate organic solvent (e.g., hexane).
 - Add an acyl donor, such as vinyl acetate (excess).
 - Add immobilized lipase (e.g., CALB).
 - Incubate the reaction at a controlled temperature (e.g., 40 °C) with shaking.
 - Monitor the reaction for the formation of the acylated product by TLC or GC.
 - Upon completion, filter off the enzyme and evaporate the solvent. Purify the product by column chromatography.

Extraction and Isolation of Selachyl Alcohol from Shark Liver Oil

This protocol outlines the extraction of lipids from shark liver and the subsequent isolation of **selachyl alcohol** using preparative chromatography.

Materials:

- Shark liver tissue
- Chloroform
- Methanol
- Hexane
- Silica gel for column chromatography
- Preparative HPLC system with a C18 column

Procedure:

- Lipid Extraction (Bligh-Dyer Method):

- Homogenize fresh or frozen shark liver tissue.
- Extract the homogenate with a mixture of chloroform:methanol (2:1, v/v).
- Filter the extract to remove solid residues.
- Add water to the filtrate to induce phase separation.
- Collect the lower chloroform phase containing the total lipids.
- Dry the lipid extract under a stream of nitrogen.
- Isolation by Column Chromatography:
 - Dissolve the crude lipid extract in a minimal amount of hexane.
 - Load the sample onto a silica gel column pre-equilibrated with hexane.
 - Elute the column with a gradient of increasing polarity, for example, from hexane to hexane:ethyl acetate mixtures.
 - Collect fractions and analyze by TLC to identify those containing **selachyl alcohol**. Pool the relevant fractions and concentrate.
- Purification by Preparative HPLC:
 - Dissolve the partially purified **selachyl alcohol** fraction in the mobile phase.
 - Inject the sample onto a preparative reversed-phase C18 HPLC column.
 - Elute with an isocratic or gradient mobile phase, such as methanol:water or acetonitrile:water.
 - Monitor the elution using a suitable detector (e.g., RI or ELSD).
 - Collect the peak corresponding to **selachyl alcohol**.
 - Evaporate the solvent to obtain pure **selachyl alcohol**.

Quantitative Analysis of Selachyl Alcohol by LC-MS/MS

This protocol provides a framework for the development of a validated LC-MS/MS method for the quantification of **selachyl alcohol** in biological matrices like plasma.

Materials:

- **Selachyl alcohol** standard
- Internal standard (e.g., a deuterated analogue of **selachyl alcohol**)
- Acetonitrile, LC-MS grade
- Methanol, LC-MS grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Plasma samples

Procedure:

- Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma sample, add 10 μ L of the internal standard solution.
 - Add 300 μ L of cold acetonitrile to precipitate the proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4 °C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:

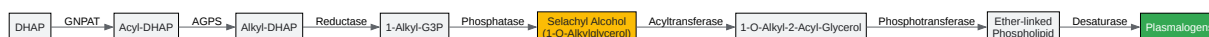
- LC System: A UPLC or HPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
- Gradient: A suitable gradient to separate **selachyl alcohol** from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions: Determine the optimal precursor and product ions for **selachyl alcohol** and the internal standard.
- Data Analysis: Quantify **selachyl alcohol** using a calibration curve prepared with known concentrations of the standard.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by **selachyl alcohol** are still under investigation, its role in ether lipid biosynthesis is well-established.

Ether Lipid Biosynthesis Pathway

Selachyl alcohol is a key intermediate in the synthesis of plasmalogens. The initial steps of this pathway occur in the peroxisomes.

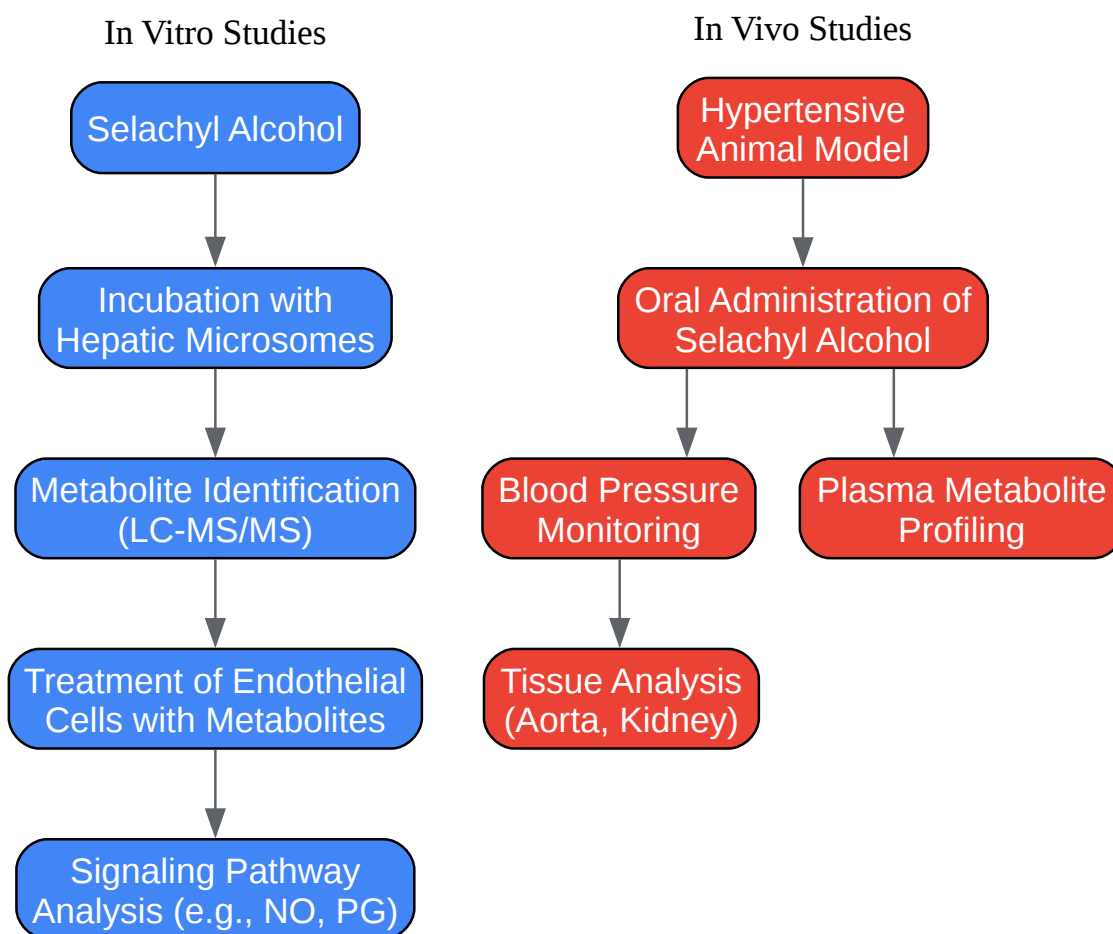


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Caption: Biosynthesis pathway of ether lipids, highlighting the formation of **selachyl alcohol**.

Proposed Workflow for Investigating Antihypertensive Mechanism

Given that **selachyl alcohol** requires hepatic activation for its antihypertensive effects, a logical workflow to elucidate its mechanism of action is proposed below.



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